1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a pyrazole ring, and a sulfonyl chloride functional group
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various enzymes and proteins .
Mode of Action
It’s known that the trifluoromethyl group attached to a heteroaliphatic ring can improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
The presence of a trifluoromethyl group in a molecule can influence its pharmacokinetic properties .
Result of Action
Similar compounds have been reported to exhibit inhibitory activity towards certain enzymes .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting the overall biochemical pathway.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the production of secondary metabolites in bacterial cells, thereby thwarting bacterial growth . Additionally, it can impact gene expression by inhibiting specific transcription factors, leading to altered cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their function. For instance, it has been found to inhibit the activity of phosphopantetheinyl transferase by binding to its active site . This inhibition leads to a decrease in the production of essential metabolites, thereby affecting the overall biochemical pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to significant changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting bacterial growth without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered metabolic activity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to inhibit the activity of phosphopantetheinyl transferase, thereby affecting the production of essential metabolites . This inhibition can lead to significant changes in the overall metabolic pathway, including altered levels of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation within specific cellular compartments . This transport and distribution are essential for the compound’s efficacy, as they determine its availability and concentration at the target site.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its efficacy, as it ensures that the compound reaches its target site within the cell, thereby exerting its intended effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-amino-3-chloro-5-trifluoromethylpyridine, is synthesized by reacting 2-amino-5-trifluoromethylpyridine with N-bromosuccinimide (NBS) in methyl isobutyl ketone (MIBK) at low temperatures.
Formation of the Pyrazole Ring: The pyridine intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The pyridine and pyrazole rings can undergo electrophilic substitution reactions, although the presence of electron-withdrawing groups like chlorine and trifluoromethyl can influence the reactivity.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols, typically reacting under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions include sulfonamide derivatives, halogenated pyridines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and insecticides.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound also features a pyridine ring with similar substitutions and is known for its antibacterial properties.
3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole: Another compound with a trifluoromethyl group, used in various chemical applications.
Uniqueness
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group with a trifluoromethyl-substituted pyridine and pyrazole rings
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F3N3O2S/c10-7-1-5(9(12,13)14)2-15-8(7)17-4-6(3-16-17)20(11,18)19/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCQZYQQZADXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=N2)S(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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